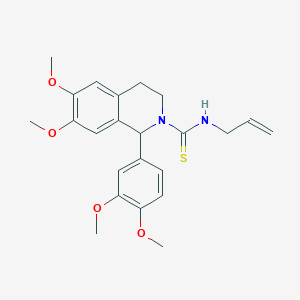![molecular formula C22H21BrN2O4S B4173290 N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4173290.png)
N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the glycine receptor antagonist class of compounds, which have been shown to have a variety of potential applications in the field of neuroscience. In
Mecanismo De Acción
N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a glycine receptor antagonist, which means that it blocks the action of glycine at the receptor. Glycine is an inhibitory neurotransmitter in the central nervous system, and glycine receptors are involved in the regulation of neuronal excitability. By blocking the action of glycine at the receptor, N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide can alter the activity of neurons and potentially have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide have been studied in vitro and in vivo. In vitro studies have shown that this compound can block the activity of glycine receptors in a dose-dependent manner. In vivo studies have shown that this compound can alter the activity of neurons and potentially have therapeutic effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for glycine receptors. This compound has been shown to selectively block the activity of glycine receptors without affecting other neurotransmitter systems. Additionally, this compound has been shown to have good pharmacokinetic properties, which make it a promising candidate for further study.
One limitation of using N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potential toxicity. This compound has been shown to have toxic effects at high doses, which could limit its use in certain experiments. Additionally, this compound is relatively expensive to synthesize, which could also limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the further investigation of its therapeutic potential in animal models of neurological disorders. Another potential direction is the study of the role of glycine receptors in the central nervous system and the potential use of glycine receptor antagonists in the treatment of neurological disorders. Additionally, the development of more potent and selective glycine receptor antagonists could be a promising direction for future research.
Aplicaciones Científicas De Investigación
N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potential applications in the field of neuroscience. This compound has been studied for its potential use as a glycine receptor antagonist, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia. Additionally, this compound has been studied for its potential use in the study of the function of glycine receptors in the central nervous system.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-30(27,28)25(15-22(26)24-19-9-7-18(23)8-10-19)20-11-13-21(14-12-20)29-16-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHUVGIYTZCIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4173210.png)
![4-ethyl 2-isopropyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4173221.png)
![4-{[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propyl]amino}-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4173230.png)
![ethyl 4-({2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate](/img/structure/B4173237.png)
![5-bromo-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4173239.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4173249.png)
![ethyl 2-{[(9-oxobicyclo[3.3.1]non-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4173257.png)
![N-(4-{4-allyl-5-[(2-cyanobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B4173261.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}acetamide](/img/structure/B4173264.png)
![2,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B4173273.png)
![4-chloro-N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4173293.png)
![methyl 2-[({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4173294.png)

![7-bromo-1-(2-fluorophenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173307.png)